molecular formula C22H30N6O4 B2360751 7-(3-hydroxypropyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 851941-54-3

7-(3-hydroxypropyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2360751
CAS No.: 851941-54-3
M. Wt: 442.52
InChI Key: FOKZZOLWRBZXKB-UHFFFAOYSA-N
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Description

7-(3-hydroxypropyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C22H30N6O4 and its molecular weight is 442.52. The purity is usually 95%.
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Biological Activity

The compound 7-(3-hydroxypropyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a derivative of purine that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a purine base modified with hydroxypropyl and piperazine moieties. Its molecular formula is C23H32N6O3C_{23}H_{32}N_6O_3, indicating a substantial presence of nitrogen and oxygen, which are crucial for its biological interactions.

Pharmacological Properties

Research indicates that derivatives of purine compounds often exhibit a wide range of biological activities, including:

  • Antitumor Activity : Several studies have demonstrated that purine derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Compounds similar to the one have shown protective effects against neurotoxic agents like beta-amyloid, which is significant in Alzheimer’s disease research.
  • Anti-inflammatory Properties : The presence of the piperazine group is associated with anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

The biological activity of this compound may involve several key mechanisms:

  • Inhibition of Phosphoinositide 3-Kinase (PI3K) : Research has shown that certain purine derivatives can inhibit PI3K pathways, which are critical in cell growth and survival. This inhibition can lead to reduced proliferation of cancer cells.
  • Modulation of Neurotransmitter Systems : The piperazine component may interact with serotonin and dopamine receptors, contributing to antidepressant or anxiolytic effects.
  • Antioxidant Activity : The hydroxypropyl group may enhance the compound's ability to scavenge free radicals, providing additional neuroprotective benefits.

Case Studies

  • Neuroprotective Study : A study investigating the effects of similar compounds on PC12 cells exposed to beta-amyloid showed that these compounds restored cell viability and inhibited apoptosis. This suggests potential applications in neurodegenerative diseases .
  • Antitumor Activity : In vitro studies have indicated that derivatives with similar structures exhibit significant cytotoxic effects on various cancer cell lines. For instance, the compound was noted for its ability to induce apoptosis in breast cancer cells via mitochondrial pathways.

Data Tables

Biological ActivityMechanismReference
AntitumorApoptosis induction
NeuroprotectionPI3K inhibition
Anti-inflammatoryCytokine modulation

Properties

IUPAC Name

7-(3-hydroxypropyl)-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O4/c1-24-20-19(21(30)25(2)22(24)31)28(9-4-14-29)18(23-20)15-26-10-12-27(13-11-26)16-5-7-17(32-3)8-6-16/h5-8,29H,4,9-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKZZOLWRBZXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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